molecular formula C9H9BrN2O B3254824 2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)- CAS No. 24463-26-1

2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)-

Cat. No. B3254824
CAS RN: 24463-26-1
M. Wt: 241.08 g/mol
InChI Key: KQOZIRPRQSCXKZ-YFKPBYRVSA-N
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Description

“2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)-” is a chemical compound with the molecular formula C10H10BrNO . It’s also known as "6-Bromo-3-methyl-3,4-dihydro-1H-quinolin-2-one" .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinolinone ring, which is a type of heterocyclic compound . The ring is substituted with a bromine atom at the 6th position and a methyl group at the 3rd position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.1 . Other physical and chemical properties like melting point, boiling point, and density are not available from the sources .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

properties

IUPAC Name

(3S)-6-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-5,11H,1H3,(H,12,13)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOZIRPRQSCXKZ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401213438
Record name (3S)-6-Bromo-3,4-dihydro-3-methyl-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)-

CAS RN

24463-26-1
Record name (3S)-6-Bromo-3,4-dihydro-3-methyl-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24463-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-6-Bromo-3,4-dihydro-3-methyl-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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